3'-epi-Docetaxel

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

QC labs analyzing Docetaxel API risk misidentification with generic impurity standards-taxane epimers like 3'-epi-Docetaxel show unique HPLC retention (RRT 0.88), baseline-resolved from 2'-Epi, 7'-Epi, and 10-Oxodocetaxel. This certified reference standard provides: • RRT 0.88 & LOQ 0.008% for HPLC system suitability per pharmacopoeial monographs • Validated RRF 0.96 for accurate quantification at 0.30% specification threshold • Essential for ANDA/DMF filing, method transfer, and ICH stability studies Supplied with comprehensive CoA; global shipping available.

Molecular Formula C43H53NO14
Molecular Weight 807.9 g/mol
Cat. No. B13441088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-epi-Docetaxel
Molecular FormulaC43H53NO14
Molecular Weight807.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30+,31+,32+,33+,35-,41+,42-,43?/m0/s1
InChIKeyZDZOTLJHXYCWBA-AZVSSLQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-epi-Docetaxel for Pharmaceutical Quality Control: A Critical Docetaxel Impurity Standard


3'-epi-Docetaxel (CAS 133577-32-9), also known as (2R,3R)-Docetaxel or R-Erythro-taxotere, is a stereoisomer of the antineoplastic taxane Docetaxel . It belongs to the taxane family of microtubule-stabilizing agents and has the molecular formula C43H53NO14 with a molecular weight of 807.9 g/mol . The compound is distinguished from the active pharmaceutical ingredient Docetaxel (which bears the (2R,3S) side-chain configuration) by the epimerization of the hydroxyl group at the 3' position on the C-13 phenylisoserine side chain . This stereochemical inversion makes it a pharmacopoeially recognized impurity and a required reference standard for the quality control of Docetaxel drug substance and finished dosage forms [1].

Why Stereochemical Identity Prevents Generic Substitution of Docetaxel Impurity Standards


In pharmaceutical analysis, a generic 'Docetaxel impurity standard' cannot be substituted for 3'-epi-Docetaxel because taxane epimers exhibit distinct chromatographic behaviors and are regulated as individual specified impurities [1]. While Docetaxel and its related substances share a common taxane core, the stereochemistry at the 3' position critically governs the molecular interaction with stationary phases during HPLC separation, leading to unique relative retention times that are baseline-resolved from other closely related impurities such as 2'-Epidocetaxel, 7'-Epidocetaxel, and 10-Oxodocetaxel [1]. Using an incorrect epimer standard would lead to misidentification, inaccurate quantification, and failure to meet ICH Q3A/Q3B regulatory thresholds for related substances [2]. The quantitative evidence below delineates exactly where 3'-epi-Docetaxel is measurably distinct from its closest in-class analogs.

Quantitative Differentiation Evidence for 3'-epi-Docetaxel as a Docetaxel Impurity Standard


Chromatographic Resolution: 3'-epi-Docetaxel vs. Docetaxel and Co-occurring Epimers

In a validated stability-indicating HPLC method, 3'-epi-Docetaxel (reported as 2′,3′-Epidocetaxel) is baseline-resolved from Docetaxel and other process-related impurities. Its relative retention time (RRT) is 0.88, in contrast to Docetaxel (RRT 1.00), 2'-Epidocetaxel (RRT 0.94), and 7'-Epidocetaxel (RRT 1.11) [1]. This specific RRT differentiates the 3' epimer from both the parent drug and the 2' epimer, which would otherwise co-elute under less selective conditions [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Limit of Detection and Quantification: Sensitivity for Trace-Level Impurity Monitoring

The validated HPLC method achieves a limit of detection (LOD) of 0.003% and a limit of quantification (LOQ) of 0.008% for 3'-epi-Docetaxel relative to Docetaxel drug substance [1]. The %RSD at the LOQ level is 1.9% (n=6), demonstrating high precision at trace levels [1]. These sensitivity metrics are comparable to those for Docetaxel itself (LOD 0.003%, LOQ 0.008%, %RSD 1.5%), confirming that the method can reliably quantify the 3'-epimer at concentrations well below the ICH Q3A identification threshold of 0.10% [1][2].

Trace Analysis LOQ/LOD Genotoxic Impurity Control

Accuracy/Recovery Profile: Quantitative Reliability at Pharmacopoeial Specification Levels

Accuracy (recovery) for 3'-epi-Docetaxel was evaluated at three spike levels (50%, 100%, and 150% of the 0.30% specification limit). The mean recoveries were 100.1%, 100.5%, and 99.4%, respectively [1]. This contrasts with the 2'-epimer, which showed recoveries of 98.2%, 99.5%, and 98.2% at the same levels, and 7'-Epidocetaxel, which exhibited lower and more variable recovery (96.4%, 95.7%, 97.5%) [1]. The near-100% recovery indicates minimal matrix interference and high method accuracy specifically for the 3'-epimer.

Accuracy Validation Recovery Study Pharmaceutical Release Testing

Structural Identity and Process-Related Impurity Classification: 3' vs. 2' vs. 7' Epimers

The impurity profile of Docetaxel drug substance includes several distinct epimers: 2'-epi Docetaxel, 7-epi Docetaxel, and 3'-epi Docetaxel, each arising from different stereochemical centers [1]. The 3'-epimer (also described as 2',3'-Epidocetaxel or R-Erythro-taxotere) is uniquely distinguished by the (2R,3R) configuration of the side chain, as opposed to the active drug's (2R,3S) configuration . This epimer is specifically listed as Docetaxel Impurity 25 (CAS 133577-32-9) in pharmacopoeial monographs . Unlike the 7-epimer, which can form via reversible retro-aldol reaction under physiological conditions, the 3'-epimer is primarily a process-related impurity introduced during the coupling of the protected side chain to the 10-deacetylbaccatin III core [1].

Stereochemistry Process Impurity NMR Characterization

Procurement-Linked Application Scenarios for 3'-epi-Docetaxel


Docetaxel API Release Testing and Batch Conformance

Quality control laboratories requiring a certified 3'-epi-Docetaxel reference standard to perform HPLC system suitability tests and to quantify the Docetaxel Impurity 25 content in API batches per pharmacopoeial monographs. The standard's established RRT of 0.88 and validated LOQ of 0.008% enable reliable detection at specification limits [1].

Pharmaceutical Finished Product Stability Studies

Stability-indicating methods for Docetaxel injection formulations demand a 3'-epi-Docetaxel standard with validated recovery, enabling accurate mass balance across ICH stability time points and detection of potential epimerization during shelf life [1].

Process Development and Synthetic Route Validation

Chemical process development teams utilize 3'-epi-Docetaxel to identify and quantify the isomeric impurity formed during side-chain coupling, facilitating optimization of stereoselective synthesis conditions to minimize this process-related impurity below the 0.30% threshold [2].

Method Transfer and Pharmacopoeial Compliance in Generic Drug Filings

Generic pharmaceutical manufacturers filing ANDAs or MAAs for Docetaxel products must demonstrate equivalence of impurity methods. The 3'-epi-Docetaxel standard is essential for system suitability, relative response factor (RRF = 0.96) determination, and cross-laboratory method transfer validation [1].

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